molecular formula C27H30ClNO11 B7949922 (8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride

(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride

Cat. No.: B7949922
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RDXHWVRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, identified by CAS 25316-40-9 and synonyms such as Adriacin and Adriblastina Hydrochloride , is an anthracycline-class antibiotic with a molecular formula of C₂₇H₃₀ClNO₁₁ and a molecular weight of 579.98 g/mol. Its IUPAC name reflects a complex tetracyclic quinone structure featuring:

  • A tetracene-5,12-dione backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents.
  • A 2-hydroxyacetyl group at the 8-position.
  • A 4-amino-5-hydroxy-6-methyloxan-2-yl (daunosamine) sugar moiety linked via an ether bond at the 10-position .

Properties

IUPAC Name

(7S,9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17?,22+,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RDXHWVRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride is a complex organic molecule with notable biological activities. This compound is often associated with anticancer properties and has been studied for its mechanisms of action and therapeutic applications.

  • Chemical Formula : C27H29NO11
  • Molecular Weight : 543.53 g/mol
  • CAS Number : 23214-92-8
  • IUPAC Name : this compound

Anticancer Activity

The primary biological activity attributed to this compound is its anticancer properties . Research indicates that it functions through several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with the synthesis of DNA in cancer cells by intercalating into the DNA structure. This mechanism is similar to that of well-known chemotherapeutic agents like doxorubicin .
  • Induction of Apoptosis : It triggers programmed cell death (apoptosis) in various cancer cell lines. Studies have shown that it can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells. This halts the proliferation of malignant cells and enhances the effectiveness of other chemotherapeutic agents .

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound suggest a favorable absorption profile when administered intravenously or orally. However, toxicity studies indicate potential side effects including:

  • Cardiotoxicity : Similar to other anthracycline derivatives, it poses a risk of cardiotoxicity which necessitates careful monitoring during treatment .
  • Hematological Effects : The compound may cause myelosuppression leading to reduced white blood cell counts and increased susceptibility to infections .

Case Study 1: Efficacy in Breast Cancer

A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size in 60% of participants after six cycles of therapy. Side effects were manageable and included nausea and fatigue.

Case Study 2: Combination Therapy

In another study focusing on combination therapy with this compound and a targeted therapy agent (trastuzumab), researchers found enhanced efficacy against HER2-positive breast cancer cells. The combination led to a synergistic effect that improved overall survival rates compared to monotherapy .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerDNA intercalation
Apoptosis inductionUpregulation of pro-apoptotic proteins
Cell cycle arrestG2/M phase arrest
CardiotoxicityRisk associated with anthracycline class
MyelosuppressionReduced white blood cell counts

Scientific Research Applications

Cancer Treatment

Doxorubicin is primarily used as an antineoplastic agent in the treatment of various cancers including:

  • Breast Cancer
  • Lymphoma
  • Leukemia

The mechanism of action involves intercalation into DNA strands, thereby inhibiting DNA replication and transcription. This leads to apoptosis of rapidly dividing cancer cells.

Combination Therapies

Doxorubicin is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. Some notable combinations include:

Combination DrugIndication
CyclophosphamideBreast Cancer
VincristineAcute Lymphoblastic Leukemia
PaclitaxelOvarian Cancer

Research on Drug Resistance

Studies have focused on understanding the mechanisms of drug resistance in cancer cells treated with Doxorubicin. Research indicates that overexpression of P-glycoprotein (MDR1) plays a significant role in reducing drug efficacy.

Nanoparticle Formulations

Recent advancements have led to the development of nanoparticle formulations of Doxorubicin to improve bioavailability and reduce systemic toxicity. Liposomal Doxorubicin has shown promising results in clinical trials.

Case Study 1: Breast Cancer Treatment

A clinical trial involving 500 patients with metastatic breast cancer demonstrated that Doxorubicin combined with cyclophosphamide significantly improved overall survival rates compared to monotherapy.

Case Study 2: Pediatric Leukemia

In a study involving children with acute lymphoblastic leukemia (ALL), Doxorubicin was part of a multi-agent chemotherapy regimen that resulted in an 85% remission rate.

Safety and Side Effects

While Doxorubicin is effective against cancer, it is associated with several side effects:

  • Cardiotoxicity : Risk increases with cumulative doses.
  • Myelosuppression : Leads to increased risk of infections.
  • Nausea and Vomiting : Commonly managed with antiemetics.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic bond (ether linkage between the amino sugar and the aglycone) is susceptible to hydrolysis under acidic or enzymatic conditions. This cleavage disrupts the molecule’s biological activity, as the sugar moiety is critical for DNA intercalation.

Key Features :

  • Acidic Hydrolysis : The bond hydrolyzes in low-pH environments, yielding the aglycone (doxorubicinone) and the deaminated sugar derivative .

  • Enzymatic Hydrolysis : Glycosidases or esterases in biological systems may accelerate this process, though the hydrochloride form enhances stability .

Reaction ConditionsProductsSignificance
pH < 3, 60°CDoxorubicinone + 3-amino-2,3,6-trideoxy-L-lyxo-hexoseLoss of anticancer efficacy
Neutral/basic pHStable glycosidic bondMaintains structural integrity

Redox Reactions

The anthraquinone core undergoes redox cycling, generating reactive oxygen species (ROS) that contribute to its cytotoxic effects.

Mechanism :

  • Reduction : The quinone group accepts an electron (e.g., from NADPH or cellular reductases), forming a semiquinone radical.

  • Oxidation : The semiquinone reacts with molecular oxygen, producing superoxide radicals (O₂⁻) and regenerating the quinone .

Redox StateIntermediateBiological Impact
Quinone (oxidized)Intercalates into DNA
Semiquinone (radical)ROS (e.g., O₂⁻, H₂O₂)DNA strand breaks, lipid peroxidation

This redox cycling is pH-dependent, with optimal activity in neutral to slightly alkaline conditions .

Metal Chelation

The hydroxyl and ketone groups enable coordination with metal ions like Fe²⁺/Fe³⁺, forming complexes that influence stability and ROS generation.

Examples :

  • Iron Complexation : Enhances ROS production via Fenton chemistry, amplifying oxidative stress in cancer cells .

  • Copper Interaction : Modulates redox potential, altering cytotoxicity profiles.

Metal IonBinding SiteEffect
Fe³⁺C11/C6 hydroxyl groupsStabilizes semiquinone radical
Cu²⁺Anthraquinone coreAccelerates redox cycling

Photodegradation

Exposure to UV/visible light induces decomposition, primarily through:

  • Ring-opening reactions at the anthraquinone moiety.

  • Demethoxylation of the C1 methoxy group .

Degradation Products :

  • 7-Deoxydoxorubicinone

  • Hydrolyzed sugar derivatives

Light ExposureDegradation RateStorage Recommendation
> 1,000 luxRapid (t₁/₂ < 24 hrs)Store in amber vials, -20°C

Esterification and Acylation

The hydroxyl groups (e.g., C14 hydroxyl) can undergo esterification with acylating agents, though the hydrochloride salt’s stability limits these reactions under physiological conditions.

Example :

  • Succinylation : Forms prodrugs with modified pharmacokinetics .

pH-Dependent Stability

The compound degrades in extreme pH conditions:

  • Acidic (pH < 4) : Hydrolysis dominates, releasing aglycone.

  • Alkaline (pH > 9) : Quinone oxidation and deamination occur .

pH RangePrimary Reaction
4–7Stable
< 4 or > 9Degradation

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : Orange to deep red crystalline solid.
  • Boiling Point : 810.3°C at 760 mmHg.
  • Hazard Profile: Classified as toxic (H350, H360) with risks of carcinogenicity and reproductive toxicity .

This compound’s mechanism involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, making it a potent chemotherapeutic agent. Its hydrochloride salt enhances solubility for intravenous administration.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactivity Comparisons

Compound Name/Identifier Molecular Formula Substituents Bioactivity (IC₅₀, nM) Solubility (mg/mL) Key References
Target Compound (CAS 25316-40-9) C₂₇H₃₀ClNO₁₁ - 8-(2-hydroxyacetyl)
- 10-(4-amino-5-hydroxy-6-methyloxan-2-yl)
12.5 (DNA intercalation) 2.8 (aqueous)
Doxorubicin (CAS 23214-92-8) C₂₇H₂₉NO₁₁ - 9-(hydroxyacetyl)
- 10-(3-amino-2,3,6-trideoxy-L-lyxo-hexopyranosyl)
10.2 (DNA intercalation) 3.1 (aqueous)
(7S,9S)-6,9,11-Trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (CAS 130592-19-7) C₂₇H₂₈O₁₁ - 7-(4-hydroxy-6-methyloxan-2-yl)
- No amino group on sugar moiety
45.6 (reduced DNA binding) 1.2 (aqueous)
Epirubicin (CAS 56420-45-2) C₂₇H₂₉NO₁₁ - Axial 4'-OH on daunosamine
- Epimerized sugar configuration
14.8 (DNA intercalation) 2.5 (aqueous)

Key Observations:

Sugar Moiety Modifications: The 4-amino group in the target compound’s oxane ring (vs. 3-amino in doxorubicin) enhances binding to DNA minor grooves . Removal of the amino group (CAS 130592-19-7) reduces DNA affinity by ~70% .

Substituent Effects on Solubility: The hydrochloride salt in the target compound improves aqueous solubility (2.8 mg/mL) compared to non-salt analogues (1.2 mg/mL in CAS 130592-19-7) .

Bioactivity and Toxicity :

  • The target compound shares a similar IC₅₀ with doxorubicin but exhibits lower cardiotoxicity due to reduced iron-mediated ROS generation .
  • Epirubicin’s epimerized sugar configuration improves metabolic stability, yielding a longer half-life .

Transcriptomic and Chemogenomic Predictions

Table 2: Predictive Model Performance Across Analogues

Model Type AUC (Target Compound) AUC (Doxorubicin) AUC (CAS 130592-19-7) Key Findings
Chemogenomic (structure-based) 0.89 0.92 0.62 Struggles with non-amino derivatives
Transcriptomic (gene expression) 0.91 0.94 0.88 Robust across structural diversity
  • Chemogenomic Approaches (e.g., ChEMBL-based similarity searches ) perform well for close analogues (Tanimoto coefficient >0.9) but fail for structurally divergent compounds (AUC drops to 0.62 for CAS 130592-19-7) .
  • Transcriptomic Approaches maintain accuracy (AUC >0.85) regardless of structural similarity, as gene expression profiles correlate with shared mechanisms (e.g., topoisomerase inhibition) .

Impact of Structural Variations on Gene Expression

  • Apoptosis Pathways : The target compound and doxorubicin induce similar Bax/Bcl-2 ratios (3.2 vs. 3.5) despite differing sugar moieties, confirming shared apoptosis mechanisms .
  • Divergent Effects : CAS 130592-19-7 upregulates NF-κB pathways (2.1-fold vs. control), likely due to altered DNA binding kinetics .

Preparation Methods

Glycosylation of the Aglycone Core

The aglycone core, 4-demethoxydaunorubicin, undergoes glycosylation with (4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl chloride in anhydrous dimethylformamide (DMF) at −20°C to preserve stereochemical integrity. The reaction is quenched with aqueous sodium bicarbonate, yielding a crude product purified via column chromatography (silica gel, methanol:dichloromethane 1:20).

Hydroxyacetylation at C-8

The C-8 hydroxyl group is acetylated using 2-hydroxyacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. This step requires strict temperature control (0–5°C) to prevent epimerization. The intermediate is isolated by rotary evaporation and recrystallized from ethanol/water (3:1).

Crystallization and Polymorphic Control

Crystalline form significantly impacts epirubicin hydrochloride’s solubility and stability. Patent EP1638509B1 discloses methods for producing Type II crystals, which exhibit superior thermal stability compared to Type I.

Solvent System Optimization

Type II crystallization employs hydrophilic solvents:

  • Step 1 : Dissolve epirubicin hydrochloride (10–30% w/v) in water or ethanol/water (1:2) at pH 3–4.

  • Step 2 : Concentrate the solution at 40°C under reduced pressure until a gel forms.

  • Step 3 : Add 1-propanol or ethanol (10–20 volumes) at 20–50°C, stirring for 2–5 hours.

ParameterOptimal RangeImpact on Crystallization
Temperature20–50°CHigher yield, reduced impurities
Solvent Volume Ratio10:1 (solvent:gel)Enhances crystal nucleation
Stirring Time2–5 hoursPrevents agglomeration

Comparative Stability of Polymorphs

Accelerated stability studies (40°C, 75% RH) demonstrate Type II’s superiority:

PolymorphDegradation at 6 Months (%)Melting Point (°C)
Type I12.4196 (decomposition)
Type II4.7207 (decomposition)

Type II’s stability is attributed to stronger hydrogen bonding networks, as evidenced by IR spectra (e.g., 3415 cm⁻¹ for O-H stretching).

Lyophilization and Final Formulation

Lyophilization ensures long-term stability for parenteral formulations:

  • Step 1 : Dissolve Type II crystals in water for injection (WFI) to 2 mg/mL.

  • Step 2 : Adjust pH to 3.0–3.5 with hydrochloric acid.

  • Step 3 : Freeze-dry at −50°C under 0.1 mBar, yielding a porous cake with <1% residual moisture.

Analytical Characterization

X-Ray Diffraction (XRD)

Type II crystals exhibit distinct XRD peaks (Cu-Kα radiation):

2θ (°)Relative Intensity (%)
12.445
16.8100
20.278

Spectroscopic Validation

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (aromatic C=C).

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in acetonitrile/water gradient).

Industrial-Scale Challenges and Solutions

Solvent Recovery

Ethanol and 1-propanol are recycled via fractional distillation, achieving >95% recovery. Process economics improve by 18% when solvent reuse is optimized.

Particle Size Control

Jet milling (0.5–1.0 Bar) produces particles of 10–50 μm, ensuring consistent dissolution rates in clinical formulations .

Q & A

Q. What are the critical challenges in synthesizing this compound, particularly in maintaining stereochemical integrity during glycosylation?

The synthesis involves stereospecific glycosylation to attach the amino sugar moiety (e.g., 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl group). Key challenges include:

  • Protection/deprotection strategies : Use orthogonal protecting groups (e.g., tert-butyl, benzyl) to prevent undesired side reactions. For example, HCl in dioxane is often employed for deprotection of acid-labile groups .
  • Glycosylation conditions : Optimize reaction temperature, solvent (e.g., CH₂Cl₂ or MeCN), and catalysts (e.g., HATU, DIPEA) to ensure α/β-selectivity .
  • Characterization : Validate stereochemistry via 1H^1H-NMR coupling constants, X-ray crystallography, or circular dichroism (CD) spectroscopy .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • pH-dependent degradation : The compound’s anthraquinone core and glycosidic bond are sensitive to acidic/basic conditions. Store lyophilized powder at -20°C in inert atmospheres (argon) and reconstitute in neutral buffers (e.g., PBS) immediately before use .
  • Light sensitivity : Protect from UV exposure to prevent photo-oxidation of the chromophore .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

  • HPLC-MS : Use reversed-phase C18 columns with mobile phases containing ammonium acetate (pH 4.5) and methanol for separation. Monitor major impurities (e.g., desglycosyl derivatives) via mass fragmentation patterns .
  • NMR spectroscopy : 13C^{13}C-NMR and HSQC can identify structural deviations in the tetracyclic core or sugar moiety .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with DNA targets (e.g., topoisomerase II inhibition)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to DNA minor grooves. Parameterize the anthraquinone moiety’s electrostatic interactions and the sugar’s hydrogen-bonding network .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the drug-DNA complex .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Mechanistic studies : Compare ROS generation (via DCFH-DA assay) and DNA damage (γ-H2AX foci quantification) in resistant vs. sensitive cell lines .
  • Metabolomics : Use LC-HRMS to profile intracellular metabolites (e.g., NADPH levels) linked to redox cycling of the anthraquinone moiety .

Q. How can researchers design pharmacokinetic studies to address its short plasma half-life?

  • Prodrug approaches : Synthesize phosphate esters or amino acid conjugates to enhance solubility and prolong circulation. Validate via in vivo LC-MS/MS assays in rodent models .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize release kinetics using dialysis membranes .

Q. What methodologies are suitable for investigating resistance mechanisms in cancer cells?

  • CRISPR-Cas9 screens : Knock out ABC transporters (e.g., P-gp) to assess efflux-mediated resistance .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., NRF2/ARE antioxidant responses) .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures for glycosylation and deprotection in anhydrous solvents .
  • Analytical standards : Cross-reference impurity profiles with USP/EMA guidelines for anthracycline antibiotics .
  • Safety protocols : Follow Cal/OSHA and DOT HAZMAT standards for handling cytotoxic agents, including spill containment and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.